A Strategic Guide to the Synthesis and Characterization of 5-Bromo-2-ethoxy-3-methylbenzaldehyde (CAS 708984-81-0)
A Strategic Guide to the Synthesis and Characterization of 5-Bromo-2-ethoxy-3-methylbenzaldehyde (CAS 708984-81-0)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a novel substituted benzaldehyde, 5-Bromo-2-ethoxy-3-methylbenzaldehyde represents a potentially valuable, yet underexplored, building block in synthetic chemistry. Substituted benzaldehydes are cornerstone intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials, owing to the versatile reactivity of the formyl group.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides a strategic, in-depth technical framework for the logical synthesis, characterization, and potential application of this target molecule. In the absence of extensive published literature on this specific compound, we will leverage established, robust chemical principles to design a reliable synthetic pathway and a comprehensive analytical validation system.
Core Molecular Profile and Predicted Analytical Data
Understanding the fundamental properties of a target molecule is the first step in any synthetic campaign. The structure combines a bromine atom, an activating ethoxy group, a methyl group, and a reactive aldehyde function on an aromatic scaffold.
Chemical Structure and Properties
The arrangement of substituents dictates the molecule's reactivity and physical properties. The electron-donating ethoxy group strongly influences the aromatic ring's electronics, which is a key consideration for the formylation step.
| Property | Value | Source |
| CAS Number | 708984-81-0 | N/A |
| Molecular Formula | C₁₀H₁₁BrO₂ | Calculated |
| Molecular Weight | 243.10 g/mol | Calculated |
| IUPAC Name | 5-bromo-2-ethoxy-3-methylbenzaldehyde | IUPAC Nomenclature |
| Predicted Form | Solid at room temperature | Based on analogous structures |
Predicted Spectroscopic Signature
For a novel compound, predicting its spectral data is crucial for guiding characterization efforts.
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¹H NMR: Key expected signals include a singlet for the aldehyde proton (~9.8-10.2 ppm), a quartet and a triplet for the ethoxy group (~4.1 and ~1.4 ppm, respectively), a singlet for the methyl group (~2.3 ppm), and two distinct singlets or narrowly-coupled doublets for the two aromatic protons.
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¹³C NMR: Diagnostic peaks will include the aldehyde carbonyl (~190 ppm), carbons attached to oxygen and bromine, and the aliphatic carbons of the ethoxy and methyl groups.
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FT-IR: The most prominent absorption will be the strong C=O stretch of the aldehyde at approximately 1680-1700 cm⁻¹. Other key stretches include C-O-C of the ether and C-H stretches.
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Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is definitive for a monobrominated compound.
Retrosynthetic Analysis and Strategic Synthesis Design
A robust synthesis requires a logical retrosynthetic plan that begins with readily available starting materials. Our strategy is designed for high regioselectivity and employs well-established, high-yielding transformations.
Retrosynthetic Pathway
The primary challenge is the controlled introduction of the four substituents onto the benzene ring in the correct orientation. Our analysis suggests that a Directed ortho-Metalation (DoM) is the most strategic approach for the final formylation step, leveraging the powerful directing ability of the ethoxy group.
Caption: Retrosynthetic analysis for the target compound.
This pathway begins with the common industrial chemical 2-methylphenol (o-cresol) and proceeds through bromination, ethylation, and a final regioselective formylation.
Detailed Experimental Protocols
Each step in the forward synthesis is outlined below. These protocols are designed to be self-validating, with clear endpoints and purification strategies.
Synthesis Workflow Overview
Caption: Proposed forward synthesis workflow.
Step 1: Synthesis of 4-Bromo-2-methylphenol
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Causality: The hydroxyl group of 2-methylphenol is a strongly activating ortho, para-director.[3] Steric hindrance from the adjacent methyl group disfavors substitution at the C6 position, leading to preferential bromination at the C4 (para) position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated rings.
-
Protocol:
-
To a stirred solution of 2-methylphenol (1.0 eq.) in acetonitrile (MeCN), add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-Bromo-2-methylphenol as a solid.
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Step 2: Synthesis of 1-Bromo-4-ethoxy-2-methylbenzene
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Causality: The Williamson ether synthesis is a classic and highly efficient method for forming ethers. The phenolic proton is weakly acidic and is readily deprotonated by a mild base like potassium carbonate to form a nucleophilic phenoxide, which then displaces the iodide from ethyl iodide in an Sₙ2 reaction.
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Protocol:
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In a round-bottom flask, dissolve 4-Bromo-2-methylphenol (1.0 eq.) in acetone.
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Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) and ethyl iodide (EtI, 1.5 eq.).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling, filter off the solid K₂CO₃ and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product, which can be purified further by distillation or chromatography if necessary.
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Step 3: Synthesis of 5-Bromo-2-ethoxy-3-methylbenzaldehyde via Directed ortho-Metalation (DoM)
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Causality: This is the key regioselective step. The ethoxy group is a powerful Directed Metalation Group (DMG).[4][5] It coordinates to the lithium atom of n-butyllithium (n-BuLi), directing the deprotonation to the adjacent ortho position (C6). The resulting aryllithium species is a potent nucleophile that reacts with the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF).[6] A subsequent aqueous workup hydrolyzes the intermediate to afford the desired aldehyde. This reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent side reactions.
-
Protocol:
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Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve 1-Bromo-4-ethoxy-2-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise, again keeping the temperature below -70 °C.
-
After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to 0 °C before quenching carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude aldehyde by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product, 5-Bromo-2-ethoxy-3-methylbenzaldehyde.
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Safety and Handling
Professional laboratory safety practices are mandatory.
-
Reagents: n-Butyllithium is pyrophoric and reacts violently with water; it must be handled under an inert atmosphere. Brominating agents like NBS are toxic and corrosive.[7] Halogenated organic compounds and solvents should be handled in a well-ventilated fume hood.
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Product: Based on analogous substituted benzaldehydes, the final product should be handled as a potential irritant to the skin, eyes, and respiratory system.[8][9] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required at all times.
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of 5-Bromo-2-ethoxy-3-methylbenzaldehyde makes it a promising scaffold for further elaboration.
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Medicinal Chemistry: The aldehyde can serve as a handle for synthesizing Schiff bases, which are known to exhibit a wide range of biological activities.[10] The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of molecular complexity for structure-activity relationship (SAR) studies.[11] The overall structure could be a key intermediate for novel benzimidazole derivatives or other heterocyclic systems with potential therapeutic value.[12]
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Materials Science: Aromatic aldehydes are precursors to various dyes and pigments.[2] The electronic properties conferred by the bromo- and ethoxy-substituents could be exploited in the synthesis of novel organic electronic materials or specialized ligands for catalysis.
This strategic guide provides a robust and scientifically-grounded pathway for the synthesis and study of 5-Bromo-2-ethoxy-3-methylbenzaldehyde. By leveraging fundamental principles of organic chemistry, researchers can confidently produce and validate this novel compound, unlocking its potential as a valuable intermediate in drug discovery and beyond.
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